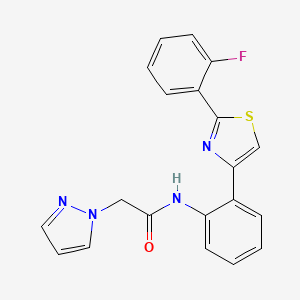![molecular formula C13H19N7OS B2497199 N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide CAS No. 875864-21-4](/img/structure/B2497199.png)
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, commonly known as CCT251545, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. It is a small molecule inhibitor that targets the cell division cycle 7-related protein kinase (CDC7), which plays a crucial role in DNA replication and cell cycle progression.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide is a serine/threonine protein kinase that plays a critical role in the initiation of DNA replication and cell cycle progression. It phosphorylates the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA during replication. CCT251545 inhibits N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide by binding to its ATP-binding site, thereby preventing its kinase activity and inhibiting DNA replication. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
CCT251545 has been shown to induce cell cycle arrest in the G1 and S phases, leading to the accumulation of DNA damage and subsequent apoptosis. It has also been shown to inhibit DNA synthesis and repair, leading to the accumulation of DNA damage and cell death. Moreover, CCT251545 has been shown to downregulate the expression of genes involved in cell cycle progression and DNA replication, such as cyclin E and MCM proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCT251545 is its specificity for N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, which makes it a valuable tool for studying the role of N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide in DNA replication and cell cycle progression. Moreover, its potent anticancer activity and ability to synergize with other chemotherapeutic agents make it a promising candidate for cancer therapy. However, one of the limitations of CCT251545 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CCT251545. One area of research is the development of more potent and selective N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545, which can help to personalize cancer therapy. Moreover, the combination of CCT251545 with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, is an area of active investigation. Finally, the role of N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide in other biological processes, such as DNA repair and replication stress response, is an area of emerging interest.
Synthesemethoden
The synthesis of CCT251545 involves a multi-step process that includes the coupling of 4,6-diamino-1,3,5-triazine-2-thiol with 1-cyanocyclohexanecarboxylic acid, followed by the protection of the amine group with tert-butyloxycarbonyl (BOC) and the coupling of the resulting intermediate with 2-bromo-N-(2-chloroethyl)acetamide. The final deprotection step yields CCT251545 as a white solid with a purity of >98%.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been extensively studied as a potential anticancer agent due to its ability to inhibit N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, which is overexpressed in various types of cancer. Preclinical studies have shown that CCT251545 has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. Moreover, it has been shown to synergize with other chemotherapeutic agents, such as gemcitabine and cisplatin, to enhance their anticancer effects. Clinical trials are currently underway to evaluate the safety and efficacy of CCT251545 in cancer patients.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7OS/c1-8(22-12-18-10(15)17-11(16)19-12)9(21)20-13(7-14)5-3-2-4-6-13/h8H,2-6H2,1H3,(H,20,21)(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQWXQELQSYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)
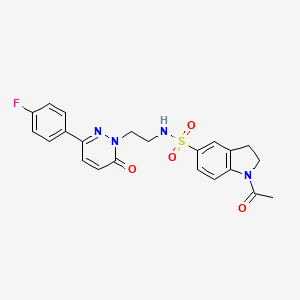

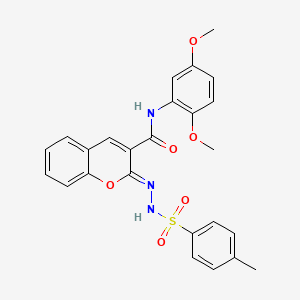
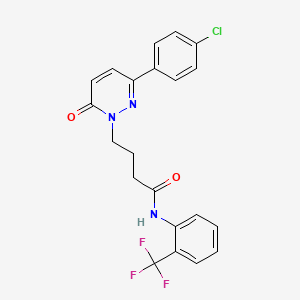
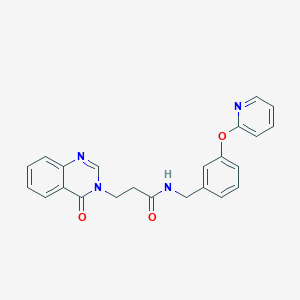
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)
![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)
